2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide
Description
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a pyrrole moiety and a 3-methoxyphenyl group. Its structure combines electron-withdrawing (fluorophenyl, oxadiazole) and electron-donating (methoxyphenyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-28-17-5-2-4-16(12-17)23-19(27)13-26-11-3-6-18(26)21-24-20(25-29-21)14-7-9-15(22)10-8-14/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYHSQIIKZBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling Reactions: The oxadiazole and pyrrole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Final Acylation: The final step involves the acylation of the coupled intermediate with 3-methoxyphenylacetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds featuring oxadiazole rings often exhibit anticancer properties. The specific compound under discussion has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action typically involves the modulation of specific molecular targets such as enzymes or receptors, which can lead to altered signaling pathways associated with cancer progression .
2. Antimicrobial Properties
The antimicrobial potential of this compound has been evaluated against various pathogens. Studies have shown that derivatives containing oxadiazole and pyrrole moieties possess significant antibacterial and antifungal activities. For instance, compounds similar to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide have been reported to exhibit moderate to good activity against Gram-positive and Gram-negative bacteria .
3. Neurological Applications
Given the structural characteristics of the compound, it is hypothesized that it may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders by modulating glutamate receptors or other related pathways . This area remains an active field of research.
Synthesis and Chemical Applications
The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation techniques that yield oxadiazole derivatives. These synthetic routes are essential for developing new analogs with enhanced biological activities. The ability to modify the substituents on the core structure allows for fine-tuning the pharmacological profiles of these compounds .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Dicarbonyl ester + Phenyl hydrazine | 62%-99% |
| 2 | Alkylation | Iodoethane + Base | Variable |
| 3 | Functionalization | Various amines | High |
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
A comprehensive screening of various oxadiazole derivatives revealed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group was noted to enhance the antimicrobial efficacy due to increased lipophilicity and better membrane penetration .
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but it often involves inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-pyrrole core differs from the pyrazolo-pyrimidine () and triazole-benzotriazole () systems. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, while pyrazolo-pyrimidines are often explored in kinase inhibition .
- Substituent Positioning : The para -fluorine on the phenyl ring in the target compound contrasts with the meta -fluorine in ’s chromen-4-one derivative. Para-substitution typically enhances steric accessibility for target binding compared to meta-substitution .
- Electron Effects : The 3-methoxyphenyl group in the target compound introduces electron-donating properties, whereas chlorophenyl () and difluorophenyl () substituents are electron-withdrawing. These differences may affect solubility, lipophilicity, and receptor interactions.
Biological Activity
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C21H17FN4O3 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-methoxyphenyl)acetamide |
| InChI Key | XLWIQNPOSSWVPH-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The fluorophenyl and oxadiazole moieties are particularly significant in enhancing binding affinity to biological targets. The pyrrole and methoxyphenyl groups contribute to π-π stacking interactions, which can modulate the activity of target molecules involved in disease processes.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For example, related pyrrole-ligated oxadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be less than 2 μg/mL against resistant strains .
Antitumor Activity
In vitro studies have demonstrated that oxadiazole derivatives possess antitumor activity. The presence of the oxadiazole ring enhances the cytotoxic effects against various cancer cell lines. The specific mechanisms may involve the induction of apoptosis or cell cycle arrest .
Anticonvulsant Activity
The compound's potential as an anticonvulsant has been explored in various animal models. Studies indicate that derivatives with similar structures exhibit significant anticonvulsant effects, surpassing traditional treatments like phenobarbital in efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the oxadiazole ring significantly affect biological activity. For instance:
- Fluorine Substitution : The introduction of a fluorine atom enhances lipophilicity and binding affinity.
- Methoxy Group : The presence of a methoxy group on the phenyl ring appears to improve solubility and bioavailability.
These modifications have been shown to optimize the pharmacological profile of the compounds derived from this core structure .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Antimicrobial Efficacy Study : A study conducted on pyrrole-ligated oxadiazoles demonstrated superior antibacterial activity against multidrug-resistant strains compared to standard antibiotics.
- Antitumor Activity Analysis : In vitro assays showed that specific oxadiazole derivatives led to a significant reduction in cell viability across various cancer cell lines, indicating a promising avenue for cancer therapy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
